N-(2,6-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring. This particular compound features two methyl groups on the phenyl ring and a sulfanyl group attached to the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and 2-methylbenzyl chloride.
Formation of Intermediate: The 2,6-dimethylaniline reacts with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Could be explored for pharmaceutical properties, such as anti-inflammatory or analgesic effects.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(2,6-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfanyl group could play a role in binding to specific molecular targets, while the acetamide group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)acetamide: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
N-(2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide: Similar structure but with different substitution patterns on the aromatic rings.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-7-4-5-10-16(13)11-21-12-17(20)19-18-14(2)8-6-9-15(18)3/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXLLBWCUSFWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSCC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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